4-(Trifluoromethyl)thiazole-2-carbaldehyde
Overview
Description
4-(Trifluoromethyl)thiazole-2-carbaldehyde is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The trifluoromethyl group attached to the thiazole ring enhances the compound’s chemical stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Biochemical Analysis
Biochemical Properties
4-(Trifluoromethyl)thiazole-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with topoisomerase IV, an enzyme crucial for DNA replication and transcription. The interaction between this compound and topoisomerase IV involves binding to the enzyme’s catalytic domain, potentially inhibiting its activity and thereby affecting DNA processes .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving bacterial cells, this compound has demonstrated antimicrobial activity by disrupting cell wall synthesis and inhibiting essential enzymes . This disruption leads to altered gene expression and metabolic imbalances, ultimately resulting in cell death.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active sites of enzymes such as topoisomerase IV. This binding prevents the enzyme from performing its normal function, leading to a cascade of effects on cellular processes. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as antimicrobial activity without significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in metabolic flux and metabolite levels. For instance, the compound can influence the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and other essential biomolecules . These interactions can lead to changes in metabolic pathways and affect overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments and its accumulation in target tissues . The transport and distribution of this compound are crucial for its biochemical activity and effectiveness in various applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on cellular processes . For example, the compound may localize to the nucleus to interact with DNA and transcription factors, or to the cytoplasm to inhibit enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)thiazole-2-carbaldehyde typically involves the reaction of 4-(Trifluoromethyl)thiazole with a formylating agent. One common method is the Vilsmeier-Haack reaction, where the thiazole compound reacts with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 2-position of the thiazole ring .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)thiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products
Oxidation: 4-(Trifluoromethyl)thiazole-2-carboxylic acid.
Reduction: 4-(Trifluoromethyl)thiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Trifluoromethyl)thiazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It serves as a building block for the synthesis of potential drug candidates with various therapeutic properties.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)thiazole-2-carbaldehyde depends on its specific application. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)thiazole-4-carboxylic acid
- 4-(Trifluoromethyl)thiazole-5-carboxylic acid
- 2-(Trifluoromethyl)thiazole-4-carbaldehyde
Uniqueness
4-(Trifluoromethyl)thiazole-2-carbaldehyde is unique due to the specific positioning of the trifluoromethyl and aldehyde groups on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the trifluoromethyl group enhances the compound’s stability and reactivity, while the aldehyde group provides a reactive site for further chemical modifications .
Properties
IUPAC Name |
4-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NOS/c6-5(7,8)3-2-11-4(1-10)9-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KESSGSGWVZVSBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634966 | |
Record name | 4-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354587-75-0 | |
Record name | 4-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Trifluoromethyl-thiazole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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